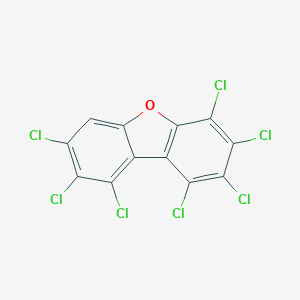

1,2,3,4,7,8,9-Heptachlorodibenzofuran

准备方法

化学反应分析

1,2,3,4,7,8,9-七氯二苯并呋喃会发生几种类型的化学反应:

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和卤化剂 . 形成的主要产物取决于所用的具体反应条件和试剂 .

4. 科研应用

1,2,3,4,7,8,9-七氯二苯并呋喃在科研中有多种应用:

化学: 它被用作多氯二苯并呋喃及其环境影响研究中的参照化合物.

生物学: 研究其对生物系统的影响,包括其作为内分泌干扰物的角色.

医学: 研究其毒理学效应和潜在的健康风险.

科学研究应用

Toxicological Research

The compound has been extensively studied for its toxicological effects. Research indicates that exposure to 1,2,3,4,7,8,9-heptachlorodibenzofuran is linked to increased cancer mortality rates. A study found that for each incremental rise in the concentration of this compound, there was a significant increase in the risk of cancer mortality (hazard ratio of 1.98) . The findings suggest that it may act as a carcinogen in humans.

Key Findings:

- Cancer Mortality: A 90% higher risk associated with increased concentrations .

- Dose-Response Relationship: A linear increase in cancer mortality risk with rising levels of the compound .

Environmental Monitoring

Due to its persistence in the environment and potential for bioaccumulation, this compound is monitored in various ecological studies. It is often analyzed alongside other persistent organic pollutants (POPs) to assess contamination levels in soil and water systems.

Applications in Environmental Studies:

- Soil Sampling: Used to evaluate contamination levels at industrial sites .

- Water Quality Assessments: Monitored in aquatic environments to understand its distribution and impact on ecosystems.

Human Health Risk Assessment

Human health risk assessments involving this compound focus on evaluating exposure pathways and potential health effects. This includes assessing risks associated with dietary exposure through contaminated food sources.

Assessment Framework:

- Exposure Pathways: Identified through soil and food chain analyses .

- Health Effects: Studies indicate potential endocrine disruption and immune system impairment .

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

Regulatory Framework

Regulatory bodies like the Environmental Protection Agency (EPA) have established guidelines for monitoring and managing risks associated with this compound. These regulations aim to mitigate human exposure and protect environmental health.

Regulatory Actions:

作用机制

1,2,3,4,7,8,9-七氯二苯并呋喃通过多种机制发挥作用:

相似化合物的比较

1,2,3,4,7,8,9-七氯二苯并呋喃在多氯二苯并呋喃中具有独特的氯化模式 . 类似的化合物包括:

生物活性

1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) is a chlorinated dibenzofuran that belongs to a class of compounds known for their environmental persistence and potential toxicity. This article reviews the biological activity of HpCDF, including its mechanisms of action, toxicological effects, and implications for human health and the environment.

- Chemical Formula: C₁₂HCl₇O

- Molecular Weight: 409.31 g/mol

- CAS Number: 55673-89-7

Mechanisms of Biological Activity

HpCDF exhibits a range of biological activities primarily due to its ability to interact with the aryl hydrocarbon receptor (AhR). This receptor is crucial in mediating the toxic effects of dioxins and related compounds. Upon binding to AhR, HpCDF can initiate a series of cellular responses that lead to various toxicological outcomes.

Key Mechanisms:

- Immunotoxicity: Studies have shown that HpCDF can decrease the number of splenic plaque-forming cells, indicating immunosuppression. This effect suggests that exposure may impair immune function .

- Reproductive and Developmental Toxicity: Evidence indicates that HpCDF exposure can lead to reproductive disorders and developmental toxicity in laboratory animals .

- Carcinogenic Potential: Like other dioxin-like compounds, HpCDF is suspected to have carcinogenic properties. Epidemiological studies have linked exposure to dioxins with increased cancer risk in humans .

Toxicological Effects

The toxicological profile of HpCDF has been characterized through various studies examining its effects on different biological systems.

Case Studies:

- Animal Studies: In rodent models, exposure to low doses of HpCDF resulted in significant weight loss, liver necrosis, and alterations in lymphocyte populations . These findings are consistent with those observed for other dioxin-like compounds.

- Human Health Risks: Occupational exposure studies have reported adverse health effects such as reproductive disorders and developmental toxicity among workers exposed to dioxin-like compounds .

Comparative Toxicity Data

The following table summarizes the toxicity equivalency factors (TEFs) for various dioxin and furan congeners, including HpCDF:

| Congener | TEF (Humans) | TEF (Mammals) | TEF (Fish) |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 | 1 |

| This compound | 0.01 | 0.01 | 0.01 |

| 1,2,3,4-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.5 | 0.5 | 1 |

Environmental Persistence and Bioaccumulation

HpCDF is known for its environmental persistence and potential for bioaccumulation. It is often found as a byproduct in the production of organochlorine pesticides and during the incineration of organic materials in the presence of chlorine . The compound's half-life in biological systems can extend up to several years depending on exposure routes and environmental conditions.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1,2,3,4,7,8,9-Heptachlorodibenzofuran in environmental and biological samples?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated dibenzofurans, including this congener. Isotope dilution using -labeled internal standards (e.g., -1,2,3,4,7,8,9-Heptachlorodibenzofuran) improves accuracy by correcting for matrix effects and recovery losses . For serum analysis, lipid-adjusted concentrations (pg/g lipid) are critical to account for variability in lipid content, as demonstrated in NIST SRM 1958 studies .

Q. What are the primary environmental sources of this compound?

This congener is a byproduct of incomplete combustion in industrial processes, such as steel production and cement kiln operations. Its presence in particulate phases (due to low vapor pressure) necessitates air sampling via high-volume particulate filters . Soil contamination is documented at concentrations up to 352 ppb near industrial sites, requiring stratified sampling to assess vertical migration .

Q. How is the toxicity of this compound assessed relative to other dioxin-like compounds?

The World Health Organization (WHO) assigns a toxicity equivalency factor (TEF) of 0.01 for this congener, based on aryl hydrocarbon receptor (AhR) activation potency in rodent models. However, recent in vitro human cell assays suggest its potency may be underestimated, highlighting the need for congener-specific risk assessments .

Q. What methodologies are used to study bioaccumulation of this compound in human populations?

Cohort studies measuring serum levels (e.g., NHANES) employ lipid-adjusted quantification to account for metabolic variability. Dose-response modeling of cancer mortality risk (e.g., 90% increased risk per log-unit increase) requires multivariate adjustment for confounders like age, smoking, and coexposure to other persistent organic pollutants .

Advanced Research Questions

Q. How can isomer-specific analytical challenges be addressed for this compound in complex matrices?

Congener-specific separation requires capillary columns with optimized stationary phases (e.g., DB-5ms) to resolve co-eluting isomers like 1,2,3,4,6,7,8-Heptachlorodibenzofuran. Confirmation via orthogonal tandem MS/MS or ion ratio analysis reduces false positives in environmental samples .

Q. What experimental designs are suitable for resolving contradictory data on cancer risk associated with this congener?

Longitudinal cohort studies with repeated serum measurements and mechanistic toxicology assays (e.g., AhR translocation studies in hepatocytes) can clarify dose-response relationships. Sensitivity analyses should test robustness to residual confounding, as seen in studies reporting a linear p-value of 0.044 for cancer mortality .

Q. How do environmental half-life estimates for this compound account for particulate-phase partitioning?

Atmospheric persistence (5 years in air) is modeled using hydroxyl radical reaction rates, but experimental validation is lacking. Soil half-life predictions rely on QSAR models incorporating octanol-air partitioning coefficients (), though field data from contaminated sites (e.g., 30 ppb in soil) show variability due to organic carbon content .

Q. What methodologies reconcile discrepancies in toxicity equivalency factors (TEFs) across studies?

Consensus toxicity factors (CTFs) derived from principal component analysis of multi-assay data (human/rodent) can resolve TEF inconsistencies. For example, human CTFs for this congener exceed WHO-TEFs by 10-fold in some models, suggesting recalibration is needed for risk assessment .

Q. How can recovery efficiencies be optimized in isotope dilution assays for this congener?

Spiking with -labeled analogs prior to extraction improves recovery (e.g., 52–227% in soil matrices). Method validation should include matrix-matched calibration and surrogate standards (e.g., -2,3,7,8-Tetrachlorodibenzo-p-dioxin) to monitor procedural losses .

Q. What experimental approaches address additive/synergistic effects in mixtures containing this compound?

In vitro bioassays (e.g., DR-CALUX®) combined with factorial design experiments quantify additive AhR activation. For example, coexposure with PCB 126 increases TEQ (toxic equivalency) by 30% in human hepatoma cells, necessitating mixture-specific risk models .

属性

IUPAC Name |

1,2,3,4,7,8,9-heptachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZCTZWLJYWARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052216 | |

| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55673-89-7 | |

| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55673-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055673897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,7,8,9-HEPTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R443MRN2CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。